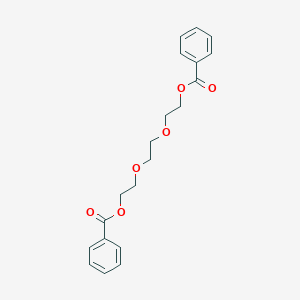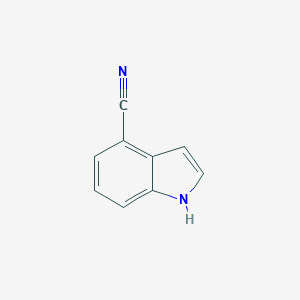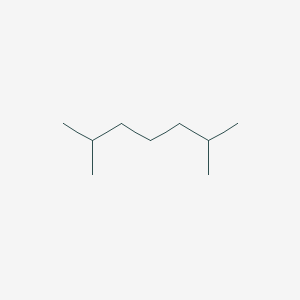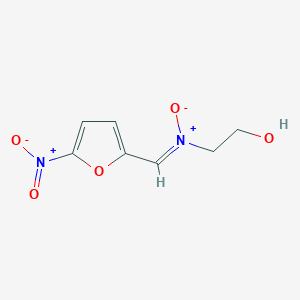
Glycine, N-((2,4-dichlorophenoxy)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-((2,4-dichlorophenoxy)acetyl)- is an organic compound with the molecular formula C10H9Cl2NO4. It is a derivative of glycine, where the amino group is substituted with a 2,4-dichlorophenoxyacetyl group. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-((2,4-dichlorophenoxy)acetyl)- typically involves the reaction of glycine with 2,4-dichlorophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Temperature: Room temperature to 50°C
- Solvent: Aqueous or organic solvent like dichloromethane
- Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods: On an industrial scale, the production of Glycine, N-((2,4-dichlorophenoxy)acetyl)- follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of catalysts to enhance reaction rates
- Purification steps such as crystallization or chromatography to isolate the final product
Analyse Chemischer Reaktionen
Types of Reactions: Glycine, N-((2,4-dichlorophenoxy)acetyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield glycine and 2,4-dichlorophenoxyacetic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Glycine and 2,4-dichlorophenoxyacetic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Glycine, N-((2,4-dichlorophenoxy)acetyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Glycine, N-((2,4-dichlorophenoxy)acetyl)- involves its interaction with specific molecular targets. In biological systems, it can act as a herbicide by inhibiting the growth of plants. The compound interferes with the plant’s metabolic pathways, leading to the accumulation of toxic intermediates and ultimately causing plant death. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar structure but lacking the glycine moiety.
Glycine Derivatives: Other derivatives of glycine with different substituents on the amino group.
Uniqueness: Glycine, N-((2,4-dichlorophenoxy)acetyl)- is unique due to the presence of both the glycine and 2,4-dichlorophenoxyacetyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO4/c11-6-1-2-8(7(12)3-6)17-5-9(14)13-4-10(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUWKPLZWNKGFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938092 |
Source


|
| Record name | N-[2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17212-10-1 |
Source


|
| Record name | Glycine, N-((2,4-dichlorophenoxy)acetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017212101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60938092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
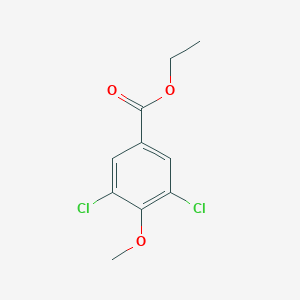
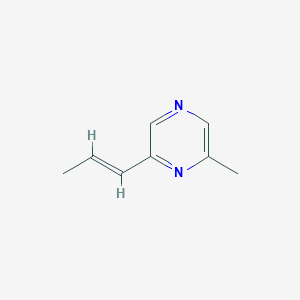

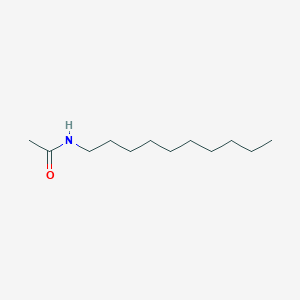
![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B94431.png)
